Methoxyperfluorobutane

CAS No.: 1217104-37-4

Cat. No.: VC7137438

Molecular Formula: C10H6F18O2

Molecular Weight: 500.127

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217104-37-4 |

|---|---|

| Molecular Formula | C10H6F18O2 |

| Molecular Weight | 500.127 |

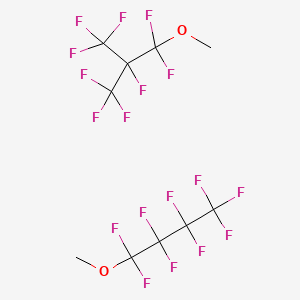

| IUPAC Name | 2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane |

| Standard InChI | InChI=1S/2C5H3F9O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;1-15-5(13,14)2(6,3(7,8)9)4(10,11)12/h2*1H3 |

| Standard InChI Key | SXYHZEQKWNODPB-UHFFFAOYSA-N |

| SMILES | COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Methoxyperfluorobutane exists as two structural isomers: the n-butyl isomer (CH3OCF2CF2CF2CF3) and the iso-butyl isomer (CH3OCF2CF(CF3)2). These isomers exhibit nearly identical physical properties but differ in branching, affecting their reactivity in specific applications .

Table 1: Key Physical Properties of Methoxyperfluorobutane

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 250.06 g/mol | |

| Boiling Point | 60°C | |

| Density (20°C) | 1.529 g/mL | |

| Refractive Index (n20/D) | 1.301 | |

| Melting Point | -135°C |

The compound’s low surface tension (3.03–3.53 mN·m⁻¹ in surfactant solutions) and high thermal stability make it ideal for applications requiring inert solvents . Its fluorinated backbone contributes to chemical resistance, enabling use in aggressive environments.

Functional Applications in Research and Industry

Solvent in Microfluidic and Emulsion Systems

Methoxyperfluorobutane serves as a critical component in biphasic Janus emulsion droplets, which exhibit controllable chemotactic motion. When combined with hydrocarbon oils like decane, these droplets demonstrate anisotropic Marangoni flows under surfactant gradients, enabling directional movement. For example, fluorocarbon-rich phases migrate away from hydrocarbon surfactants due to interfacial tension differentials .

Table 2: Interfacial Tension of Methoxyperfluorobutane in Surfactant Solutions

| Surfactant System | Interfacial Tension (mN·m⁻¹) |

|---|---|

| 1 wt.% AOT in Water | 3.03 |

| 1 wt.% Zonyl FS-300 | 3.53 |

This property is exploited in microfluidic devices for targeted drug delivery and lab-on-a-chip technologies, where precise control over droplet dynamics is essential .

Role in Biomedical Research

In microbial studies, methoxyperfluorobutane-based nanoemulsions enhance metabolic activity in nitrogen-fixing bacteria by modulating oxygen transport without altering local solubility. This application leverages the compound’s gas-dissolving capacity, which is superior to conventional hydrocarbons .

Biological Interactions and Chemotactic Mechanisms

Chemotaxis in Emulsion Droplets

Janus droplets containing methoxyperfluorobutane and decane exhibit reversible morphology changes under chemical stimuli. When exposed to AOT (an anionic surfactant) and Zonyl FS-300 (a fluorinated surfactant), the fluorocarbon phase migrates toward regions of lower interfacial tension, achieving velocities up to 0.8 mm·s⁻¹. This behavior is governed by the equation:

where is droplet velocity, is the interfacial tension gradient, and is the dynamic viscosity of the surrounding medium .

Microbial Compatibility

Methoxyperfluorobutane’s inertness supports microbial growth in bioremediation systems. For instance, Pseudomonas putida cultures show 25% increased metabolic rates when encapsulated in fluorocarbon-stabilized emulsions, attributed to optimized oxygen diffusion .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume